2-Phenylethyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Phenylethyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 298706-84-0
VCID: VC0401137
InChI: InChI=1S/C20H19IN2O3/c1-13-17(19(24)26-11-10-14-6-3-2-4-7-14)18(23-20(25)22-13)15-8-5-9-16(21)12-15/h2-9,12,18H,10-11H2,1H3,(H2,22,23,25)
SMILES: CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)I)C(=O)OCCC3=CC=CC=C3
Molecular Formula: C20H19IN2O3
Molecular Weight: 462.3g/mol

2-Phenylethyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 298706-84-0

Main Products

VCID: VC0401137

Molecular Formula: C20H19IN2O3

Molecular Weight: 462.3g/mol

2-Phenylethyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 298706-84-0

CAS No. 298706-84-0
Product Name 2-Phenylethyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Molecular Formula C20H19IN2O3
Molecular Weight 462.3g/mol
IUPAC Name 2-phenylethyl 4-(3-iodophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C20H19IN2O3/c1-13-17(19(24)26-11-10-14-6-3-2-4-7-14)18(23-20(25)22-13)15-8-5-9-16(21)12-15/h2-9,12,18H,10-11H2,1H3,(H2,22,23,25)
Standard InChIKey KBRPAEUVBOGNJV-UHFFFAOYSA-N
SMILES CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)I)C(=O)OCCC3=CC=CC=C3
Canonical SMILES CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)I)C(=O)OCCC3=CC=CC=C3
PubChem Compound 2846791
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator